molecular formula C10H20N2O3 B6321278 (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate CAS No. 1638759-83-7

(3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate

Cat. No.: B6321278
CAS No.: 1638759-83-7
M. Wt: 216.28 g/mol
InChI Key: LUQURLQDYAJECW-JGVFFNPUSA-N
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Description

(3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . This compound is known for its unique stereochemistry, which is indicated by the (3S,4R) configuration. It is commonly used in various chemical and pharmaceutical research applications due to its versatile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of tert-butyl chloroformate and 3-amino-4-hydroxypiperidine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as .

    Reduction: The amino group can be reduced to a primary amine using reducing agents like .

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles such as in DMF (Dimethylformamide) at elevated temperatures.

Major Products:

    Oxidation: Formation of 3-amino-4-oxopiperidine-1-carboxylate.

    Reduction: Formation of 3-amino-4-hydroxypiperidine.

    Substitution: Formation of 3-azido-4-hydroxypiperidine-1-carboxylate.

Scientific Research Applications

Chemistry: In chemistry, (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique stereochemistry and functional groups. It serves as a model compound in the development of enzyme inhibitors and other biologically active molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmaceutical agents targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

  • (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate

Uniqueness: (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactions and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQURLQDYAJECW-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733806
Record name tert-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312812-78-4, 1820579-78-9
Record name tert-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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